molecular formula C12H8N2O2 B096012 10-Hydroxyphenazin-2-one CAS No. 18274-41-4

10-Hydroxyphenazin-2-one

Cat. No. B096012
CAS RN: 18274-41-4
M. Wt: 212.2 g/mol
InChI Key: AMQKNERKPRXUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxyphenazin-2-one is a heterocyclic compound that belongs to the phenazine family. It has a wide range of applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has attracted significant attention due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 10-Hydroxyphenazin-2-one varies depending on its application. In medicinal chemistry, it has been reported to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II and DNA synthesis. In antimicrobial activity, it has been shown to disrupt bacterial membrane integrity and inhibit bacterial growth. In material science, it has been studied for its electron transfer properties and its ability to catalyze various reactions.

Biochemical And Physiological Effects

10-Hydroxyphenazin-2-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit bacterial growth, and scavenge free radicals. In vivo studies have shown its potential to reduce inflammation, lower blood glucose levels, and improve liver function.

Advantages And Limitations For Lab Experiments

The advantages of using 10-Hydroxyphenazin-2-one in lab experiments include its high yield synthesis, low toxicity, and diverse applications. However, its limitations include its poor solubility in water, limited stability, and potential for oxidation.

Future Directions

There are several future directions for the research on 10-Hydroxyphenazin-2-one. In medicinal chemistry, it could be further evaluated for its potential as an anticancer agent and as a drug delivery system. In material science, it could be studied for its potential applications in energy storage and conversion. In analytical chemistry, it could be explored for its potential as a biosensor and for its electrochemical properties.

Synthesis Methods

The synthesis of 10-Hydroxyphenazin-2-one can be achieved through several methods, including oxidative coupling of 2-aminophenol with 1,4-benzoquinone, Pd-catalyzed cross-coupling reactions, and electrochemical oxidation of 2-aminophenol. The most commonly used method is the oxidative coupling of 2-aminophenol with 1,4-benzoquinone, which yields 10-Hydroxyphenazin-2-one in high yields.

Scientific Research Applications

10-Hydroxyphenazin-2-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. In material science, it has been evaluated for its electrochemical properties, optical properties, and catalytic activity. In analytical chemistry, it has been used as a fluorescent probe for the detection of metal ions and as a redox indicator for electrochemical measurements.

properties

IUPAC Name

10-hydroxyphenazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-8-5-6-10-12(7-8)14(16)11-4-2-1-3-9(11)13-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQKNERKPRXUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Hydroxyphenazin-2-one

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